(2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid
Description
The compound (2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid (molecular formula: C₂₆H₃₄O₇) is a structurally complex molecule featuring:
- Spirocyclic ether moiety: A 1-oxaspiro[2.5]octane system, introducing stereochemical complexity and rigidity .
- Epoxide (oxirane) group: A 2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl substituent, which may confer electrophilic reactivity .
- Methoxy and 3-methylbut-2-enyl groups: Hydrophobic substituents influencing solubility and biomolecular interactions .
Properties
IUPAC Name |
(2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28)/b7-5+,8-6+,11-9+,12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGMYCMLYOUNGM-HCNIIHBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23110-15-8 | |
| Record name | Fumagillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fumagillin can be synthesized through several methods. One common method involves the liberation of fumagillin from its dicyclohexylamine salt by reacting it with an organic acid in an alcoholic medium . This process yields fumagillin in a pure and stable form, suitable for industrial production .
Chemical Reactions Analysis
Fumagillin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic acids and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, photolytic degradation of fumagillin in alcohol solution and thermal degradation in the presence and absence of air have been studied .
Scientific Research Applications
Fumagillin has a wide range of scientific research applications. In biology and medicine, it has been used to treat microsporidiosis and as an amebicide . It also inhibits blood vessel formation by binding to the enzyme methionine aminopeptidase 2, making it a potential angiogenesis inhibitor for cancer treatment . Additionally, fumagillin has been investigated for its antimicrobial properties and its ability to inhibit the growth of the malaria parasite .
Mechanism of Action
Fumagillin exerts its effects by covalently binding to and selectively inhibiting methionine aminopeptidase 2 (MetAP2) . This inhibition blocks blood vessel formation and has been explored for its potential in cancer therapy . The compound also binds non-covalently to patatin family phospholipase A, although this interaction is not essential for its amebicidal activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Substructure Analysis and Functional Insights
highlights the importance of substructure mining in linking chemical motifs to bioactivity. The target compound’s spirocyclic ether and epoxide are rare substructures associated with unique binding modes, differentiating it from compounds with common motifs like tetrahydropyran () or chromenone (). These features may enhance target selectivity but complicate synthetic accessibility .
Biological Activity
The compound (2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid , commonly referred to as Fumagillin , is a bioactive compound with significant biological properties. It is primarily known for its antimicrobial activity and has been studied for its potential therapeutic applications in various fields, including veterinary medicine and cancer treatment. This article delves into the biological activity of Fumagillin, highlighting its mechanisms of action, efficacy in different studies, and potential applications.
Chemical Structure and Properties
Fumagillin has the molecular formula and a molecular weight of approximately 458.54 g/mol. Its structure features multiple functional groups that contribute to its biological activity:
- Ester bonds
- Aromatic rings
- Aliphatic chains
| Property | Value |
|---|---|
| Molecular Formula | C26H34O7 |
| Molecular Weight | 458.54 g/mol |
| Melting Point | 189–194 °C |
| Solubility | Soluble in ethanol and DMSO; sparingly soluble in water |
Fumagillin exerts its biological effects primarily through the inhibition of methionine aminopeptidase-2 (MetAP-2) . This enzyme plays a crucial role in protein synthesis by removing the initial methionine from nascent proteins. The inhibition of MetAP-2 leads to altered protein function and has been associated with anti-tumor and anti-microbial activities.
Key Findings on Mechanism:
- Covalent Bond Formation : Fumagillin forms a covalent bond with the histidine residue in the active site of MetAP-2, effectively blocking its activity .
- Antimicrobial Activity : It has shown efficacy against microsporidian infections in veterinary medicine, particularly in treating infections in fish and other animals .
Antimicrobial Efficacy
Fumagillin has been extensively studied for its antimicrobial properties, particularly against microsporidia. It is used as a veterinary drug to treat infections caused by these parasites.
Case Study: Treatment of Microsporidiosis
In a clinical trial involving fish infected with microsporidia, treatment with Fumagillin resulted in a significant reduction in infection rates and improved survival rates among treated populations .
Antitumor Activity
Recent studies have explored Fumagillin's potential as an antitumor agent. The compound has been found to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Research Findings:
- In Vitro Studies : Fumagillin demonstrated dose-dependent cytotoxicity against several cancer cell lines, including breast and colon cancer cells .
- In Vivo Studies : Animal models treated with Fumagillin showed reduced tumor size compared to control groups, indicating potential as an adjunct therapy in cancer treatment .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Observed Effect |
|---|---|---|
| Antimicrobial | Microsporidia | Reduced infection rates |
| Antitumor | Cancer cell lines | Induction of apoptosis; reduced tumor size |
Safety and Toxicity
While Fumagillin is effective against specific pathogens, its safety profile must be considered. Toxicological studies have indicated that high doses may lead to adverse effects such as liver toxicity and gastrointestinal disturbances in animal models . Therefore, careful dosage regulation is necessary during therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
